[4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ixazomib citrate is a modified peptide boronic acid formulated as a stable citrate ester. It is the first oral proteasome inhibitor approved for the treatment of multiple myeloma, a type of blood cancer. Ixazomib citrate is used in combination with lenalidomide and dexamethasone for patients who have received at least one prior therapy . Under physiological conditions, ixazomib citrate rapidly hydrolyzes to its biologically active form, ixazomib .
準備方法
The preparation of ixazomib citrate involves the hydrolysis of a boroester with boric acid, followed by esterification with citric acid. This process can be performed in a single step, making it efficient and cost-effective . Another method involves the direct conversion of the boroester to ixazomib citrate in a single reaction vessel, which is industrially feasible .
化学反応の分析
Ixazomib citrate undergoes hydrolysis under physiological conditions to form ixazomib, its active form . The compound is a reversible inhibitor of the 20S proteasome, specifically binding to and inhibiting the β5 chymotrypsin-like proteolytic site . Common reagents used in its reactions include boric acid and citric acid for its synthesis . The major product formed from these reactions is ixazomib .
科学的研究の応用
Ixazomib citrate has a wide range of scientific research applications:
作用機序
Ixazomib citrate exerts its effects by inhibiting the 20S proteasome, an enzyme complex responsible for protein degradation within cells . By binding to the β5 subunit of the proteasome, ixazomib blocks the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins within the cell. This disruption in protein homeostasis triggers cell-cycle arrest and apoptosis, particularly in cancer cells .
類似化合物との比較
Ixazomib citrate is often compared with other proteasome inhibitors such as bortezomib and carfilzomib:
Bortezomib: Like ixazomib, bortezomib is a boronic acid-based proteasome inhibitor. .
Carfilzomib: Another proteasome inhibitor, carfilzomib, also requires intravenous administration.
Ixazomib’s unique feature is its oral bioavailability, making it the first and only orally-administered proteasome inhibitor approved for the treatment of multiple myeloma .
特性
分子式 |
C20H23BCl2N2O9 |
---|---|
分子量 |
517.1 g/mol |
IUPAC名 |
2-[4-(carboxymethyl)-2-[1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30) |
InChIキー |
MBOMYENWWXQSNW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。